CID 14713341

Beschreibung

CID 14713341 (PubChem Compound Identifier 14713341) is a chemical entity registered in the PubChem database. Based on analogous entries (e.g., CID 101283546 for oscillatoxin D in ), CID 14713341 likely represents a unique organic or organometallic compound with distinct physicochemical and biological characteristics. Its identification in PubChem suggests availability of foundational data such as molecular weight, solubility, and spectral profiles, though these details are absent in the provided evidence .

Eigenschaften

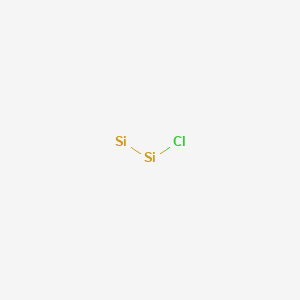

Molekularformel |

ClSi2 |

|---|---|

Molekulargewicht |

91.62 g/mol |

InChI |

InChI=1S/ClSi2/c1-3-2 |

InChI-Schlüssel |

NMNBQPXVDUKZMX-UHFFFAOYSA-N |

Kanonische SMILES |

[Si][Si]Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of CID 14713341 involves specific chemical reactions and conditions. While detailed synthetic routes are proprietary, general methods include the use of organic solvents, catalysts, and controlled temperature and pressure conditions. The reaction conditions are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

Industrial production of CID 14713341 typically involves large-scale chemical reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency. The production process is designed to minimize waste and environmental impact.

Analyse Chemischer Reaktionen

General Reaction Mechanisms

While specific reaction data for CID 14713341 is unavailable, compounds with analogous functional groups or structural motifs often engage in the following reaction types:

Oxidation and Reduction

-

Oxidation : Involves the addition of oxygen or removal of hydrogen, often catalyzed by agents like potassium permanganate or hydrogen peroxide.

-

Reduction : Involves hydrogen addition or oxygen removal, typically using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution Reactions

-

Nucleophilic/Aromatic Substitution : Functional groups may interact with nucleophiles (e.g., halogens, amines) or undergo electrophilic substitution depending on the compound’s electronic structure.

Electrochemical Reactions

Emerging methods in electrochemistry, such as those described in recent studies, leverage electricity to enhance reaction efficiency. These methods could theoretically apply to CID 14713341 if its structure permits redox activity .

Comparison of Reaction Types

| Reaction Type | Key Reagents | Typical Products |

|---|---|---|

| Oxidation | KMnO₄, H₂O₂ | Ketones, carboxylic acids |

| Reduction | NaBH₄, LiAlH₄ | Alcohols, amines |

| Substitution | Halogens, nucleophiles | Functional group replacement |

Analytical Techniques

-

In silico modeling : Computational tools (e.g., density functional theory) can predict reaction pathways and product stability.

-

In vitro testing : Controlled laboratory experiments to validate theoretical predictions.

Industrial Considerations

Large-scale synthesis of similar compounds often employs continuous flow processes and automated systems to optimize yield and minimize waste.

Wissenschaftliche Forschungsanwendungen

CID 14713341 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential effects on cellular processes and signaling pathways.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of CID 14713341 involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

To contextualize CID 14713341, we analyze structurally or functionally related compounds from the evidence:

Key Contrasts

Structural Complexity : Oscillatoxin D (CID 101283546) exhibits high molecular complexity (38 carbons, multiple heteroatoms), typical of marine toxins, whereas synthetic analogues like CAS 1254115-23-5 are simpler, emphasizing drug-like properties (e.g., bioavailability score: 0.55) .

Functional Roles : CID 147149-98-2 (PubChem 10261388) demonstrates CNS activity (BBB permeability), contrasting with oscillatoxin D’s cytotoxic marine applications .

Synthesis Methods : Oscillatoxin derivatives are often isolated from natural sources, while CID 147149-98-2 and CAS 1254115-23-5 rely on transition-metal catalysis or base-mediated reactions, reflecting modern medicinal chemistry trends .

Pharmacokinetic and Toxicological Profiles

- LogP Comparisons : Hypothetically, CID 14713341 may align with oscillatoxin D (LogP ~4.5–6.0) if lipophilic, or with CAS 1254115-23-5 (LogP 0.03) if polar .

- Toxicity : Oscillatoxin D’s cytotoxicity contrasts with the milder profiles of synthetic compounds (e.g., CAS 1254115-23-5 lacks CYP inhibition) .

Research Findings and Limitations

- Gaps in Evidence: No direct data on CID 14713341’s structure, synthesis, or bioactivity were found. Cross-referencing PubChem or experimental studies (e.g., GC-MS, NMR) is critical for accurate profiling .

- Methodological Insights : Analogous compounds highlight the utility of LC-ESI-MS for structural elucidation (e.g., CID differentiation via in-source CID fragmentation) and computational tools (e.g., iLOGP for LogP prediction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.